molecular formula C22H18FN5O4S B6583630 ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate CAS No. 1115279-58-7

ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate

Cat. No.: B6583630
CAS No.: 1115279-58-7
M. Wt: 467.5 g/mol
InChI Key: KAGJCJIVKUXDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a structurally complex heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 3-fluorophenylsulfanyl group and an ethyl benzoate acetamido moiety. Its synthesis likely involves multi-step condensation and coupling reactions, analogous to methods described for related triazolopyridazine derivatives (e.g., cesium carbonate-mediated nucleophilic substitution or base-catalyzed condensations) . Key functional groups include:

  • 3-Fluorophenylsulfanyl: A sulfur-containing substituent that enhances lipophilicity and may influence metabolic stability.
  • Ethyl benzoate acetamido: A polar group contributing to solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-[[2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4S/c1-2-32-21(30)14-6-8-16(9-7-14)24-19(29)13-27-22(31)28-18(25-27)10-11-20(26-28)33-17-5-3-4-15(23)12-17/h3-12H,2,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGJCJIVKUXDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and dipole interactions with biological receptors, which can influence its binding affinity and specificity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to significant changes in the biochemical processes within cells, making this compound a valuable tool for studying enzyme kinetics and protein functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activities. Additionally, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical and clinical studies.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles (Table 1).

Table 1: Structural Analogs and Key Differences

Compound Name Core Structure Substituents Solubility (pH 7.4) Notable Data
Target compound Triazolo[4,3-b]pyridazine 3-Fluorophenylsulfanyl, ethyl benzoate acetamido N/A N/A
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Triazolo[4,3-b]pyridazine 4-Fluorophenyl, acetamide 27.9 µg/mL Molecular weight: 303.32
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino, ethyl benzoate N/A N/A
Intermediate 4 (tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate) Triazolo[4,3-a]pyridine 2,5-Difluoro, tert-butyl N/A MS: m/z = 348 [M+H]+

Key Observations :

  • Substituent Position : The 3-fluorophenylsulfanyl group in the target vs. 4-fluorophenyl in ’s compound may lead to distinct steric and electronic effects, influencing solubility and target interactions .
  • Solubility : The acetamide analog in exhibits moderate aqueous solubility (27.9 µg/mL), suggesting the target’s solubility could be similar if polarity is comparable .

Key Observations :

  • Reagents : Cesium carbonate and DMF are widely used for nucleophilic substitutions in triazolo-pyridazine syntheses, suggesting the target compound may follow similar pathways .
  • Yields : Intermediate 4 achieved 70% yield under mild conditions, indicating optimized protocols for related structures .
Physicochemical Properties
  • Lipophilicity : The 3-fluorophenylsulfanyl group enhances lipophilicity compared to oxygen- or nitrogen-containing substituents (e.g., phenethoxy in I-6473 ).
  • Hydrogen Bonding : The acetamido group in the target compound may improve solubility relative to tert-butyl or methyl esters in analogs .
Computational Similarity Analysis
  • Tanimoto/Dice Indices : Structural similarity metrics (e.g., Tanimoto >0.7) could link the target to ’s compound, predicting analogous bioactivity .
Bioactivity and Mode of Action Insights

While direct data are absent, guilt-by-association approaches (e.g., chemical-genetic profiling) imply that similar triazolo-pyridazines may disrupt DNA repair or kinase signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.